Pefloxacin N-oxide is synthesized from Pefloxacin, which is used in treating various bacterial infections. It falls under the classification of fluoroquinolone antibiotics, a group known for their broad-spectrum activity against Gram-negative and Gram-positive bacteria. The compound has been studied for its biochemical properties and potential therapeutic applications.
The synthesis of Pefloxacin N-oxide typically involves the oxidation of Pefloxacin. One common method utilizes 4,4′-azobis(4-cyanopentanoic acid) as an oxidizing agent. The reaction conditions are critical; they usually require controlled temperatures and specific incubation times to ensure successful conversion to the N-oxide form.
Industrial production may follow similar principles but scaled up for efficiency, employing optimized reaction conditions to maximize yield while minimizing by-products.
Pefloxacin N-oxide has a distinct molecular structure characterized by its N-oxide group, which affects its interaction with biological targets. The molecular formula is , with a molecular weight of approximately 357.34 g/mol.
The structural representation can be depicted as follows:
This structure includes a quinolone core with fluorine substituents and an N-oxide group that plays a crucial role in its mechanism of action.
Pefloxacin N-oxide primarily undergoes oxidation reactions during its synthesis. The oxidation process transforms Pefloxacin into its N-oxide form, which can engage in further chemical transformations.
Pefloxacin N-oxide exerts its antibacterial effects primarily by inhibiting bacterial enzymes such as DNA gyrase and topoisomerase IV. These enzymes are vital for DNA replication and transcription processes in bacteria.
Pefloxacin N-oxide exhibits several notable physical and chemical properties:
Relevant data suggests that these properties influence its efficacy and application as an antibacterial agent.
Pefloxacin N-oxide is primarily utilized in scientific research focused on antibacterial activity and mechanism elucidation. Its applications include:
Pefloxacin N-oxide is systematically named as 1-ethyl-6-fluoro-7-(4-methylpiperazin-1-yl)-1-oxido-4-oxoquinolin-1-ium-3-carboxylic acid according to IUPAC conventions [1] [9]. Its molecular formula is C₁₇H₂₀FN₃O₄, with a precise molecular weight of 349.36 g/mol [8]. This structure differs fundamentally from the parent compound pefloxacin (C₁₇H₂₀FN₃O₃, MW 333.36 g/mol) through the addition of a single oxygen atom to the quinolone nitrogen at position 1, forming an N-oxide moiety [9] [10]. The presence of this polar N→O group significantly alters the electron distribution, enhancing the zwitterionic character observed in physiological conditions. Computational analyses reveal a dipole moment increase of approximately 2.3 D compared to pefloxacin, explaining its altered solubility profile and intermolecular interaction capabilities [3].
Table 1: Molecular Comparison of Pefloxacin and Pefloxacin N-oxide
Property | Pefloxacin | Pefloxacin N-oxide |
---|---|---|
Molecular Formula | C₁₇H₂₀FN₃O₃ | C₁₇H₂₀FN₃O₄ |
Molecular Weight | 333.36 g/mol | 349.36 g/mol |
Nitrogen Oxidation State | Tertiary amine | N-oxide |
Key Functional Modifications | - | N⁺→O⁻ at position 1 |
Structural characterization via SMILES notation (CC[N+]1(C=C(C(=O)C2=CC(=C(C=C21)N3CCN(CC3)C)F)C(=O)O)[O-]) and InChIKey (LJTKAUAKTFMWRP-UHFFFAOYSA-N) provides unambiguous representation of the molecular topology [9]. Spectroscopic analyses reveal distinctive features:
Table 2: Key Spectroscopic Signatures of Pefloxacin N-oxide
Technique | Characteristic Features |
---|---|
¹H NMR (DMSO-d6) | δ 1.45 (t, 3H, CH3), 2.98 (s, 3H, N-CH3), 3.21 (m, 4H, piperazine), 4.85 (q, 2H, N-CH2), 7.92 (d, 1H, Ar-H), 8.65 (s, 1H, H-2) |
UV-Vis (MeOH) | λmax 288 nm, 325 nm |
IR (KBr) | 1725 cm⁻¹, 1620 cm⁻¹, 1540 cm⁻¹, 940 cm⁻¹ |
Thermodynamic studies indicate Pefloxacin N-oxide exhibits higher aqueous solubility (34.2 mg/mL at 25°C) than pefloxacin (11.4 mg/mL) due to enhanced polarity from the N→O dipole [7]. The compound demonstrates pH-dependent stability: maximum stability occurs at pH 6.0–7.0, with degradation accelerating under alkaline conditions (t90 = 72 hours at pH 9.0) [2]. The partition coefficient (log P) is reduced to -0.85 compared to pefloxacin's 0.27, confirming increased hydrophilicity [9] [10]. Thermal analyses reveal decomposition onset at 205°C, preceding melting, indicating thermal lability inherent to the N-oxide functional group [1].
Table 3: Solubility Profile of Pefloxacin N-oxide
Solvent System | Solubility (mg/mL) |
---|---|
Water | 34.2 |
0.1N HCl | 42.8 |
0.1N NaOH | 38.5 (with degradation) |
Methanol | 18.6 |
Acetonitrile | <0.1 |
Pefloxacin undergoes selective nitrogen oxidation via two primary pathways:
The ACVA-mediated oxidation demonstrates activation energy (Ea) of 58.2 kJ/mol, with rate constants increasing linearly with temperature (k = 0.18 h⁻¹ at 50°C vs. 0.42 h⁻¹ at 70°C) [2] [9]. Catalytic efficiency is enhanced by:
Scale-up faces three significant challenges:
Robust HPLC separation employs a C18 column (150 × 4.6 mm, 5 µm) with isocratic elution (14% acetonitrile in 25 mM phosphate buffer, pH 3.0) at 2.5 mL/min flow rate [6] [7]. Detection utilizes fluorescence (λex 330 nm, λem 440 nm) for superior selectivity over UV detection. Under these conditions, pefloxacin N-oxide elutes at 4.2 minutes, well-resolved (Rs > 2.0) from pefloxacin (5.8 min) and norfloxacin (6.5 min) [7]. Method validation confirms excellent linearity (r2 > 0.999, 0.05–50 µg/mL), precision (RSD < 2.5%), and sensitivity (LOD 15 ng/mL, LOQ 50 ng/mL) in biological matrices [7].
Table 4: Optimized HPLC Parameters for Pefloxacin N-oxide Analysis
Parameter | Specification |
---|---|
Column | Novapak C18 (4 µm) |
Mobile Phase | Acetonitrile: 25mM KH₂PO₄ (14:86, v/v; pH 3.0) |
Flow Rate | 2.5 mL/min |
Detection | Fluorescence (λex 330 nm, λem 440 nm) |
Retention Time | 4.2 min |
Linearity Range | 0.05–50 µg/mL |
LOQ | 50 ng/mL |
Atmospheric pressure ionization (API) mass spectrometry reveals a characteristic protonated molecule [M+H]+ at m/z 350.15 (calculated for C₁₇H₂₁FN₃O₄+, 350.15108) [5] [9]. Diagnostic fragmentation pathways include:
Table 5: Characteristic Mass Fragments of Pefloxacin N-oxide
m/z | Ion Composition | Fragmentation Pathway |
---|---|---|
350.15 | [M+H]+ | Molecular ion |
333.14 | [M+H-17]+ | Loss of •OH radical |
306.13 | [M+H-44]+ | Decarboxylation (-CO₂) |
288.12 | [M+H-62]+ | Decarboxylation + H₂O loss |
260.09 | [M+H-90]+ | Loss of N-methylpiperazine |
233.06 | C₁₃H₁₀FNO₂+ | Quinolone core after piperazine and ethyl loss |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7